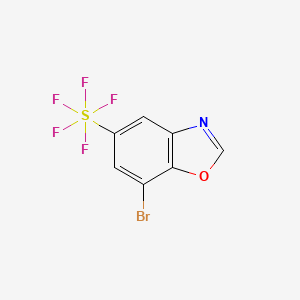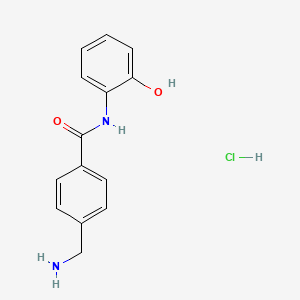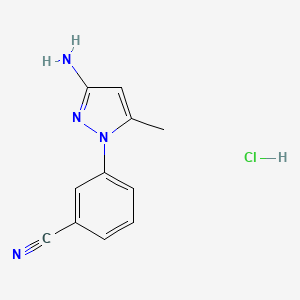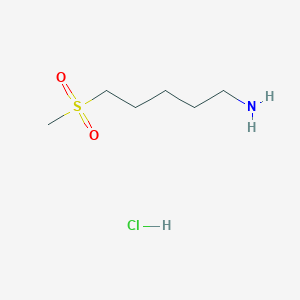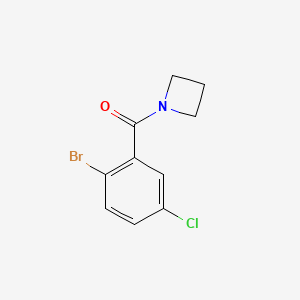
Azetidin-1-yl(2-bromo-5-chlorophenyl)methanone
Descripción general
Descripción
Azetidin-1-yl(2-bromo-5-chlorophenyl)methanone, commonly known as 2-Bromo-5-chloro-N-phenyl-1-azetidinone, is a synthetic organic compound with a wide range of applications in scientific research. This compound belongs to the class of azetidinones, which are heterocyclic compounds containing a six-membered ring system with two nitrogen atoms. Azetidin-1-yl(2-bromo-5-chlorophenyl)methanone has been studied extensively in the fields of chemistry, biology, and medicine due to its interesting chemical and biological properties.
Aplicaciones Científicas De Investigación
Synthesis and Catalytic Applications
- Enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, developed from methionine, facilitates catalytic asymmetric addition of organozinc reagents to aldehydes with high enantioselectivity. This demonstrates the potential of four-membered heterocycle-based backbones in catalytic asymmetric induction reactions, highlighting the role of the azetidine ring in synthetic chemistry (Wang et al., 2008).
Development of Functionalized Compounds
- The synthesis of 4-(1-haloalkyl)-2-azetidinones and 4-(2-haloalkyl)-2-azetidinones explores their use as intermediates in creating highly functionalized compounds. These azetidinones can transform into methyl omega-alkylaminopentenoates, showing their versatility in organic synthesis (Dejaegher & de Kimpe, 2004).
Antimicrobial and Antifungal Activities
- Azetidin-2-one-based phenyl sulfonyl pyrazoline derivatives have been synthesized and tested for their antibacterial and antifungal properties, indicating potential applications in developing new antimicrobial agents (Shah et al., 2014).
Pharmacological Evaluation
- Novel azetidinone derivatives have been synthesized and evaluated for their antibacterial and anticonvulsant activities, suggesting their potential in pharmaceutical applications (Rajasekaran & Murugesan, 2006).
Efficient Synthesis Techniques
- Microwave-assisted synthesis of nitrogen and sulfur-containing heterocyclic compounds, including azetidinones, demonstrates a rapid and efficient method for preparing pharmacologically active compounds (Mistry & Desai, 2006).
Electrooxidative Processes
- Electrooxidative N-halogenation of 2-azetidinone derivatives presents a method for preparing N-bromo-2-azetidinones, contributing to the field of electrochemistry and synthetic methodologies (Tanaka et al., 2006).
Anti-Tubercular Agents
- Novel azetidinone derivatives containing 1, 2, 4-triazole have been developed and evaluated for anti-tubercular activity, showing effectiveness against Mycobacterium tuberculosis (Thomas, George, & Harindran, 2014).
Metabolism Studies
- AZD1979, a compound containing an azetidinyl moiety, showed interesting glutathione-related metabolism in human hepatocytes. This study provides insights into the metabolism of strained heterocycles, including azetidinyl rings (Li et al., 2019).
Mecanismo De Acción
Target of Action
Similar compounds have been known to target transpeptidase enzymes , which play a crucial role in bacterial cell-wall synthesis .
Mode of Action
It can be inferred from related compounds that they operate by forming a covalent adduct with their targets . This interaction could potentially lead to changes in the target’s function, disrupting the normal biochemical processes within the cell.
Biochemical Pathways
Based on the known targets of similar compounds, it can be inferred that the compound may affect the biosynthesis of bacterial cell walls . The downstream effects of this disruption could potentially include cell lysis and death .
Result of Action
Based on the known mode of action of similar compounds, it can be inferred that the compound may lead to the disruption of bacterial cell-wall synthesis, potentially resulting in cell lysis and death .
Action Environment
It is known that similar compounds should be stored in an inert atmosphere at temperatures between 2-8°c , suggesting that temperature and atmospheric conditions could potentially influence the compound’s stability and efficacy.
Propiedades
IUPAC Name |
azetidin-1-yl-(2-bromo-5-chlorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrClNO/c11-9-3-2-7(12)6-8(9)10(14)13-4-1-5-13/h2-3,6H,1,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPSGVJCIOBBRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=C(C=CC(=C2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



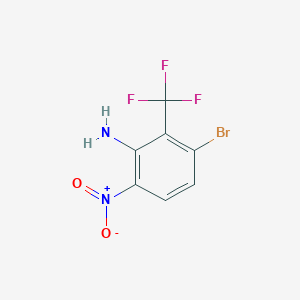
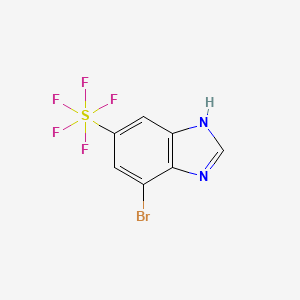
![2-Amino-6-iodo-4-[(trifluoromethyl)thio]phenol](/img/structure/B1380089.png)
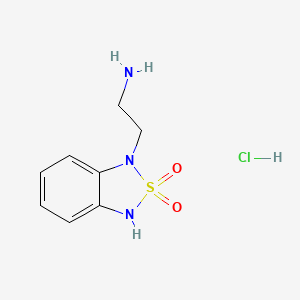
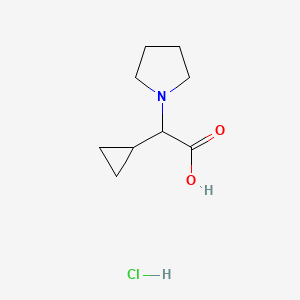
![3-Azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B1380097.png)
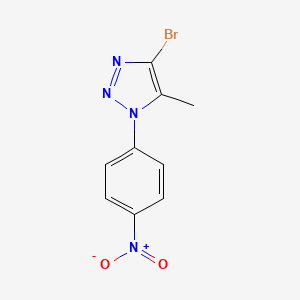
![2-{3-[2-(Dimethylamino)ethoxy]phenyl}acetic acid hydrochloride](/img/structure/B1380102.png)
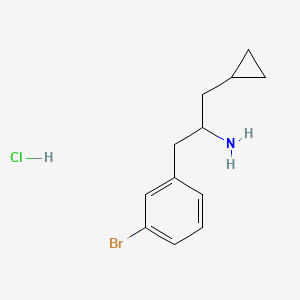
![4-Amino-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-2-one hydrochloride](/img/structure/B1380104.png)
